molecular formula C16H12ClN3OS B2720238 4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine CAS No. 321432-96-6

4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine

Cat. No.: B2720238
CAS No.: 321432-96-6
M. Wt: 329.8
InChI Key: LZZXJXVVDIPROL-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine is a pyrimidine derivative featuring three key substituents:

  • A methoxy group at position 5, influencing electronic properties and conformational stability.
  • A pyridin-2-yl group at position 2, which may participate in hydrogen bonding or metal coordination.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5-methoxy-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-7-5-11(17)6-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZXJXVVDIPROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine typically involves the reaction of 4-chlorothiophenol with 2-chloropyridine under basic conditions to form the intermediate compound. This intermediate is then reacted with 5-methoxypyrimidine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidine Derivatives with Sulfur-Containing Substituents

2-[[(4-Chlorophenyl)methyl]sulfonyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrimidine (CAS 1311278-90-6)

  • Substituents : Sulfonyl group (-SO₂-) instead of sulfanyl (-S-), 3-chloro-5-trifluoromethylpyridinyl.
  • Impact : The sulfonyl group increases polarity and hydrogen-bonding capacity compared to the sulfanyl group in the target compound. Predicted properties include higher density (1.523 g/cm³) and lower pKa (-5.29) .
  • Applications : Likely optimized for solubility and target binding in agrochemical or pharmaceutical contexts.

Ethyl 4-[(2-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 339019-54-4)

  • Substituents : Carboxylate ester at position 5, dual sulfanyl groups.
  • Impact : The carboxylate enhances solubility, while methylsulfanyl introduces steric bulk. This contrasts with the methoxy group in the target compound, which offers conformational flexibility .

Pyrimidine Derivatives with Heteroaromatic Substituents

3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol (CGP60474) Substituents: Amino linker to pyridine, 3-chlorophenyl group. Impact: The amino group facilitates ATP-competitive binding to CDK2, unlike the sulfanyl group in the target compound, which may adopt a trans conformation for non-ATP-competitive inhibition .

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1) Substituents: Phenoxy group with trifluoromethyl. Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces nucleophilic reactivity compared to the methoxy group .

Key Observations :

  • Sulfur Linkage : Sulfanyl groups (target compound) favor hydrophobic interactions, while sulfonyl groups (CAS 1311278-90-6) enhance polarity.
  • Methoxy vs. Carboxylate : Methoxy groups (target) improve membrane permeability, whereas carboxylates (CAS 339019-54-4) increase solubility.
  • Conformational Flexibility : The pyridin-2-yl group in the target compound may mimic adenine in ATP-binding pockets, similar to CGP60474 .

Biological Activity

4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine is a pyrimidine derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C16H12ClN3OSC_{16}H_{12}ClN_3OS and a molar mass of 329.8 g/mol, exhibits potential therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

The compound features a unique structure that includes a chlorophenyl group and a methoxy group attached to the pyrimidine ring. The presence of sulfur in the thioether linkage enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H12ClN3OS
Molar Mass329.8 g/mol
Density1.40 ± 0.1 g/cm³ (Predicted)
Boiling Point407.2 ± 45.0 °C (Predicted)
pKa-0.08 ± 0.19 (Predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a related study demonstrated that pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). The compound's ability to inhibit cell proliferation was attributed to its interaction with specific molecular targets involved in cell cycle regulation.

Case Study:
In one experiment, the compound was tested against multiple cancer cell lines, revealing an IC50 value of approximately 0.09μM0.09\mu M against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies showed that it exhibited significant antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
K. pneumoniae64

These results support the potential use of this compound as an antimicrobial agent in clinical settings.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in Alzheimer's disease treatment.

Research Findings:
In vitro assays revealed that the compound inhibited AChE with an IC50 value of 5.18μM5.18\mu M, suggesting its potential role in developing anti-Alzheimer's therapies .

The mechanism through which 4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine exerts its biological effects involves binding to specific receptors or enzymes, modulating their activity and influencing various signaling pathways within cells.

Q & A

Q. What are the optimal synthetic routes for 4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A common approach includes:

  • Step 1: Preparation of the pyrimidine core via cyclization of thiourea derivatives with β-diketones or malononitrile under basic conditions.
  • Step 2: Introduction of the 4-chlorophenylsulfanyl group via thiol-disulfide exchange or nucleophilic aromatic substitution (SNAr) using 4-chlorothiophenol.
  • Step 3: Methoxylation at the 5-position using methanol or methyl iodide in the presence of a base (e.g., NaH).
  • Step 4: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    Key reagents : Sodium hydride (deprotonation), dimethylformamide (DMF, solvent), and dichloromethane (DCM, coupling reactions) .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at ~3.8–4.0 ppm, pyridinyl aromatic protons at 7.0–8.5 ppm).
  • X-ray Crystallography : Use SHELXL () for refinement. For example, dihedral angles between the pyrimidine ring and substituents (e.g., pyridinyl vs. chlorophenyl groups) validate spatial orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C16_{16}H13_{13}ClN3_3OS: calc. 346.0478).

Advanced Research Questions

Q. How do substituent modifications influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) :
    • The 4-chlorophenylsulfanyl group enhances lipophilicity, potentially improving membrane permeability.
    • Pyridinyl substitution at position 2 contributes to π-π stacking interactions with biological targets (e.g., enzyme active sites).
    • Methoxy group at position 5 may sterically hinder metabolic oxidation, increasing stability.
  • Case Study : Analogues with fluorinated phenyl groups (e.g., 4-fluorophenyl) showed increased antimicrobial activity in related compounds, suggesting halogenation impacts target binding .

Q. What computational methods are suitable for predicting binding modes with therapeutic targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase inhibitors). Focus on hydrogen bonding with the pyrimidine N1 and pyridinyl nitrogen.
  • MD Simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS, AMBER).
  • Pharmacophore Modeling : Identify critical features (e.g., sulfanyl group as a hydrogen bond acceptor) for activity .

Q. How can crystallographic data discrepancies (e.g., R-factor outliers) be resolved during structure refinement?

  • Validation Tools : Use checkCIF/PLATON to identify symmetry or displacement parameter errors.
  • Refinement Strategies :
    • Apply anisotropic displacement parameters for non-hydrogen atoms.
    • Model disorder using PART instructions in SHELXL.
    • Validate hydrogen bonding with Olex2 or Mercury (e.g., N–H⋯N interactions in pyrimidine derivatives) .

Q. What analytical techniques are recommended for assessing purity in complex reaction mixtures?

  • HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/water + 0.1% formic acid) to separate by polarity.
  • TLC Monitoring : Use UV-active silica plates (254 nm) with ethyl acetate/hexane (1:3) to track reaction progress.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

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